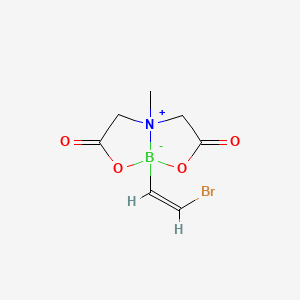
R-Ozanimod
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of R-Ozanimod involves multiple steps, including the formation of key intermediates and their subsequent reactions. The process typically starts with the preparation of a core structure, followed by functional group modifications to achieve the desired pharmacological properties .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes stringent quality control measures to meet regulatory standards .
化学反应分析
Types of Reactions
R-Ozanimod undergoes various chemical reactions, including:
Oxidation: Involves the conversion of alcohol groups to aldehydes or ketones.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions include active metabolites like CC112273 and CC1084037, which contribute to the pharmacological effects of this compound .
科学研究应用
R-Ozanimod has a wide range of scientific research applications:
Chemistry: Used as a model compound to study sphingosine 1-phosphate receptor modulation.
Biology: Investigated for its effects on lymphocyte migration and immune response.
Industry: Utilized in the development of new therapeutic agents targeting sphingosine 1-phosphate receptors.
作用机制
R-Ozanimod exerts its effects by selectively binding to sphingosine 1-phosphate receptor subtypes 1 and 5. This binding prevents lymphocytes from migrating to sites of inflammation, thereby reducing inflammatory responses. The compound’s mechanism involves modulation of immune cell trafficking and reduction of lymphocyte counts in peripheral blood .
相似化合物的比较
Similar Compounds
Fingolimod: Another sphingosine 1-phosphate receptor modulator with broader receptor activity.
Siponimod: Selectively targets sphingosine 1-phosphate receptor subtypes 1 and 5, similar to R-Ozanimod.
Ponesimod: A selective sphingosine 1-phosphate receptor modulator with a different safety profile
Uniqueness
This compound is unique due to its high selectivity for sphingosine 1-phosphate receptor subtypes 1 and 5, which minimizes off-target effects and enhances its safety profile compared to other similar compounds .
属性
分子式 |
C23H24N4O3 |
|---|---|
分子量 |
404.5 g/mol |
IUPAC 名称 |
5-[3-[(1R)-1-(2-hydroxyethylamino)-2,3-dihydro-1H-inden-4-yl]-1,2,4-oxadiazol-5-yl]-2-propan-2-yloxybenzonitrile |
InChI |
InChI=1S/C23H24N4O3/c1-14(2)29-21-9-6-15(12-16(21)13-24)23-26-22(27-30-23)19-5-3-4-18-17(19)7-8-20(18)25-10-11-28/h3-6,9,12,14,20,25,28H,7-8,10-11H2,1-2H3/t20-/m1/s1 |
InChI 键 |
XRVDGNKRPOAQTN-HXUWFJFHSA-N |
手性 SMILES |
CC(C)OC1=C(C=C(C=C1)C2=NC(=NO2)C3=C4CC[C@H](C4=CC=C3)NCCO)C#N |
规范 SMILES |
CC(C)OC1=C(C=C(C=C1)C2=NC(=NO2)C3=C4CCC(C4=CC=C3)NCCO)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


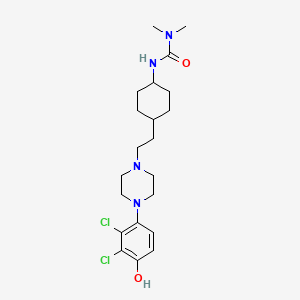
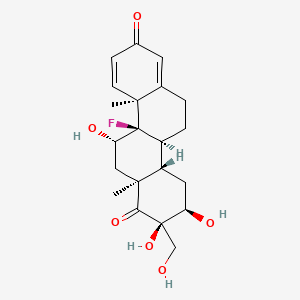
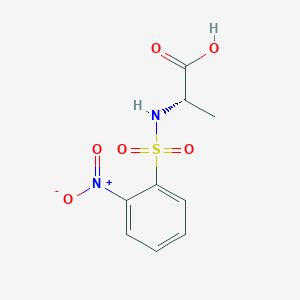
![(6S)-6-[[4-(trifluoromethoxy)phenyl]methoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine](/img/structure/B13445136.png)

![[(2~{S},3~{R})-5-[2-(dimethylamino)ethyl]-2-(4-methoxyphenyl)-4-oxidanylidene-2,3-dihydro-1,5-benzothiazepin-3-yl] ethanoate](/img/structure/B13445150.png)

![(R)-1-(6-Methyl-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B13445165.png)
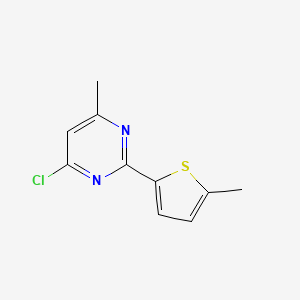
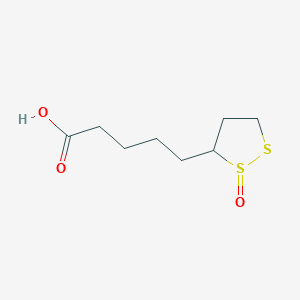
![(12aS)-12a,13-Dihydro-9-hydroxy-8-methoxy-6H-indolo[2,1-c][1,4]benzodiazepin-6-one](/img/structure/B13445182.png)

![(3b,24R)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-cholest-5-en-24-ol](/img/structure/B13445189.png)
